molecular formula C11H12BrClN4 B2395121 N2-(4-bromophenyl)-6-methylpyrimidine-2,4-diamine hydrochloride CAS No. 1396751-68-0

N2-(4-bromophenyl)-6-methylpyrimidine-2,4-diamine hydrochloride

Cat. No.: B2395121
CAS No.: 1396751-68-0
M. Wt: 315.6
InChI Key: ACSOSLOMCPRXPU-UHFFFAOYSA-N
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Description

The compound with the molecular formula N2-(4-bromophenyl)-6-methylpyrimidine-2,4-diamine hydrochloride is an organic molecule that contains bromine, chlorine, nitrogen, and carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(4-bromophenyl)-6-methylpyrimidine-2,4-diamine hydrochloride typically involves multi-step organic reactions. One common method includes the reaction of a brominated aromatic compound with a chlorinated amine under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of This compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods also focus on minimizing waste and optimizing the use of raw materials to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N2-(4-bromophenyl)-6-methylpyrimidine-2,4-diamine hydrochloride: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydroxide or sulfuric acid can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N2-(4-bromophenyl)-6-methylpyrimidine-2,4-diamine hydrochloride: has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its use as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism by which N2-(4-bromophenyl)-6-methylpyrimidine-2,4-diamine hydrochloride exerts its effects depends on its interaction with molecular targets. For instance, if the compound has biological activity, it may interact with specific enzymes or receptors, altering their function and leading to a biological response. The pathways involved can include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    C11H12BrN4: Lacks the chlorine atom, which may affect its reactivity and applications.

    C11H12ClN4: Lacks the bromine atom, leading to different chemical properties.

    C11H12BrClN3: Has one less nitrogen atom, which can influence its chemical behavior.

Uniqueness

N2-(4-bromophenyl)-6-methylpyrimidine-2,4-diamine hydrochloride: is unique due to the presence of both bromine and chlorine atoms, which can impart distinct reactivity and properties. This makes it valuable for specific applications where these halogens play a crucial role.

Properties

IUPAC Name

2-N-(4-bromophenyl)-6-methylpyrimidine-2,4-diamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN4.ClH/c1-7-6-10(13)16-11(14-7)15-9-4-2-8(12)3-5-9;/h2-6H,1H3,(H3,13,14,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACSOSLOMCPRXPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)Br)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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